molecular formula C11H15NO B14823337 3-Cyclopropoxy-2-ethyl-5-methylpyridine

3-Cyclopropoxy-2-ethyl-5-methylpyridine

Cat. No.: B14823337
M. Wt: 177.24 g/mol
InChI Key: KUIMJAIKRYYRCO-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-ethyl-5-methylpyridine is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is characterized by the presence of a cyclopropoxy group attached to a pyridine ring, along with ethyl and methyl substituents. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Cyclopropoxy-2-ethyl-5-methylpyridine involves several steps. One common method is the reaction of 2-methyl-5-ethylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Reactions Analysis

3-Cyclopropoxy-2-ethyl-5-methylpyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the pyridine ring to a piperidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom. Common reagents include alkyl halides and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Cyclopropoxy-2-ethyl-5-methylpyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-ethyl-5-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

3-Cyclopropoxy-2-ethyl-5-methylpyridine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

3-cyclopropyloxy-2-ethyl-5-methylpyridine

InChI

InChI=1S/C11H15NO/c1-3-10-11(13-9-4-5-9)6-8(2)7-12-10/h6-7,9H,3-5H2,1-2H3

InChI Key

KUIMJAIKRYYRCO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=N1)C)OC2CC2

Origin of Product

United States

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